molecular formula C12H14ClNO B14897735 n-(2-Chlorobenzyl)-3-methylbut-2-enamide

n-(2-Chlorobenzyl)-3-methylbut-2-enamide

Cat. No.: B14897735
M. Wt: 223.70 g/mol
InChI Key: FABZMCDWXQSRKE-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-methylbut-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-chlorobenzyl group attached to a 3-methylbut-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-3-methylbut-2-enamide typically involves the reaction of 2-chlorobenzylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorobenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

  • N-(2-Fluorobenzyl)-3-methylbut-2-enamide
  • N-(2-Bromobenzyl)-3-methylbut-2-enamide
  • N-(2-Iodobenzyl)-3-methylbut-2-enamide

Uniqueness: N-(2-Chlorobenzyl)-3-methylbut-2-enamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from its fluorine, bromine, and iodine analogs.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C12H14ClNO/c1-9(2)7-12(15)14-8-10-5-3-4-6-11(10)13/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

FABZMCDWXQSRKE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1Cl)C

Origin of Product

United States

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